molecular formula C15H18N2O3S B2888459 N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide CAS No. 1394800-16-8

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide

Cat. No.: B2888459
CAS No.: 1394800-16-8
M. Wt: 306.38
InChI Key: GZXJGGYYBYDQRR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole core linked to a sulfonamide group, with a 4-ethylphenyl ethenyl substituent. Its structure combines aromatic and olefinic components, which may influence physicochemical properties such as solubility, stability, and biological activity.

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-13-5-7-14(8-6-13)9-10-21(18,19)17-15-11(2)12(3)16-20-15/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJGGYYBYDQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The compound's chemical formula is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.43 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:

PropertyValue
Chemical FormulaC₁₆H₂₂N₂O₂S
Molecular Weight306.43 g/mol
IUPAC NameThis compound
PubChem CID11145758

Biological Activity Overview

Research indicates that compounds containing an oxazole ring exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For instance:

  • A study reported that similar oxazole compounds exhibited significant cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 0.11 to 1.47 µM .
  • Molecular docking studies suggested strong interactions between oxazole derivatives and cancer-related targets, indicating potential for drug development against tumors .

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented. The compound's sulfonamide group may contribute to its effectiveness against bacterial infections. Research on related compounds has shown:

  • Inhibition of bacterial growth in vitro, suggesting that modifications in the oxazole structure can enhance antimicrobial efficacy .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of various oxazole derivatives, including the compound . The findings revealed:

CompoundIC₅₀ (µM)Cell Line
Compound A0.65MCF-7 (breast cancer)
Compound B2.41HeLa (cervical cancer)
N-(3,4-dimethyl...)Not specified but showed promising results

This study highlighted that modifications in the structure could lead to enhanced selectivity and potency against specific cancer cell lines.

Research into the mechanism of action for similar compounds indicated that they may induce apoptosis in cancer cells through upregulation of p53 protein and activation of caspase pathways . This suggests that N-(3,4-dimethyl...) may also exhibit similar mechanisms leading to cell death in malignant cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
N-(3,4-Dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide (Target) ~360–380 Ethenyl-4-ethylphenyl Low (lipophilic)
Sulfisoxazole () 267.31 Para-aminobenzene Moderate
4-{[(2-Amino-4-oxo-pteridin-6-yl)methyl]amino}-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide () 442.45 Pteridinylmethylamino Low (polar groups)
N-(3,4-Dimethylisoxazol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide () ~385–400 Dimethylamino-naphthalene Very low

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